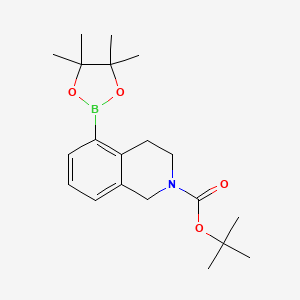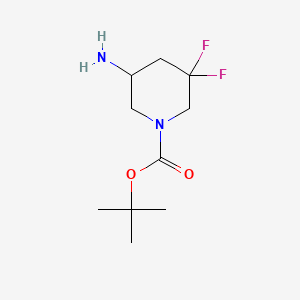
10-Undecenoic Acid Methyl-d3 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecenoic Acid Methyl-d3 Ester is a deuterated form of 10-Undecenoic Acid Methyl Ester, which is an unsaturated fatty acid ester. This compound is characterized by the presence of a double bond between the tenth and eleventh carbon atoms in the undecenoic acid chain, and a methyl ester functional group at the terminal end. The deuterium labeling (d3) is used for various analytical and research purposes, providing a unique isotopic signature that can be detected using mass spectrometry and other techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecenoic Acid Methyl-d3 Ester typically involves the esterification of 10-Undecenoic Acid with deuterated methanol (CD3OD). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This involves the use of continuous flow reactors and efficient separation techniques to isolate the desired ester from the reaction mixture. The use of deuterated methanol in large quantities is a key consideration in the cost and feasibility of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
10-Undecenoic Acid Methyl-d3 Ester undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester to alcohol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base for substitution reactions.
Major Products Formed
- Various esters and amides from substitution reactions .
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Applications De Recherche Scientifique
10-Undecenoic Acid Methyl-d3 Ester is used in a variety of scientific research applications:
Chemistry: As a substrate in polymerization reactions and as a standard in mass spectrometry.
Biology: In studies involving lipid metabolism and as a tracer in metabolic experiments.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 10-Undecenoic Acid Methyl-d3 Ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its distribution and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Undecenoic Acid Methyl Ester: The non-deuterated form, commonly used in similar applications.
Undecylenic Acid Methyl Ester: Another unsaturated fatty acid ester with similar properties.
Methyl 6-heptenoate: A shorter chain unsaturated ester with different reactivity and applications.
Uniqueness
The primary uniqueness of 10-Undecenoic Acid Methyl-d3 Ester lies in its deuterium labeling, which provides distinct advantages in analytical and research applications. The isotopic signature allows for precise detection and quantification in complex mixtures, making it a valuable tool in various scientific fields .
Propriétés
Numéro CAS |
774610-27-4 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
201.324 |
Nom IUPAC |
trideuteriomethyl undec-10-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3/i2D3 |
Clé InChI |
KISVAASFGZJBCY-BMSJAHLVSA-N |
SMILES |
COC(=O)CCCCCCCCC=C |
Synonymes |
10-Hendecenoic Acid Methyl-d3 Ester; Maskod MNS 01-10-d3; Methyl-d3 10-Undecenoate; Methyl-d3 10-Undecylenate; Methyl-d3 Undec-10-enoate; Methyl-d3 Undec-10-enylate; Methyl-d3 Undecenoate; NSC 1273-d3; Undecylenic Acid Methyl-d3 Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


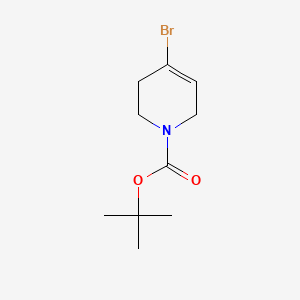
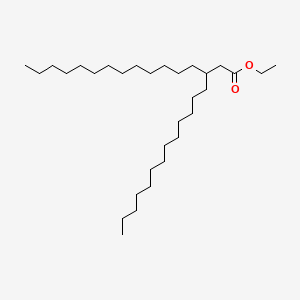
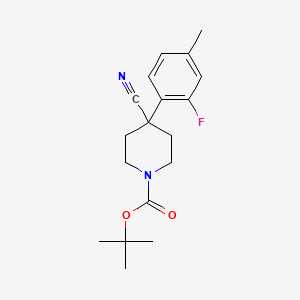

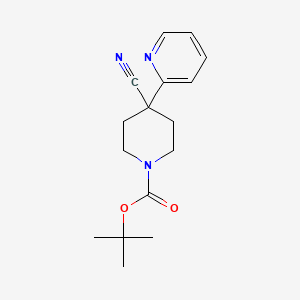
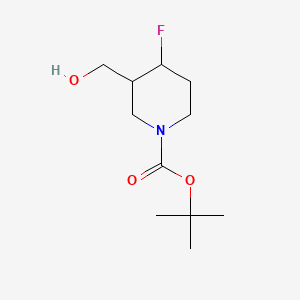
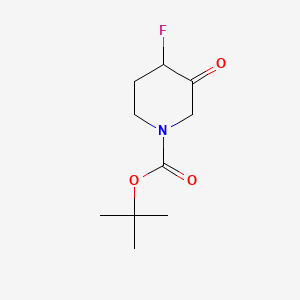
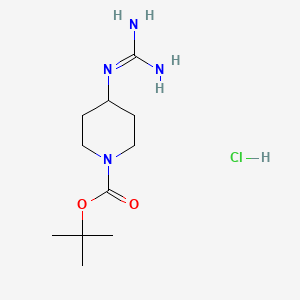
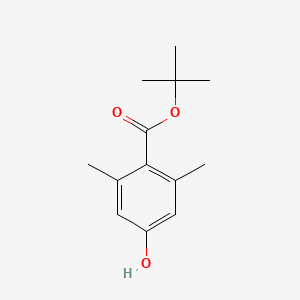
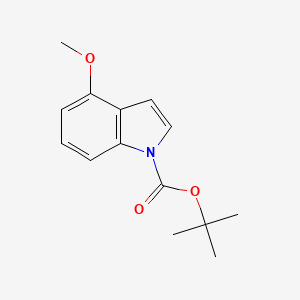
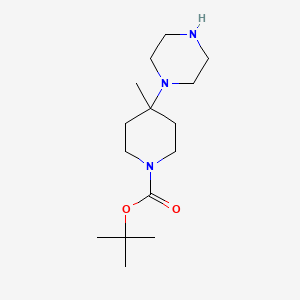
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)
